(Z)-2-Heptenoic acid
Overview
Description
Cis-2-heptenoic acid is a 2-heptenoic acid having the cis configuration.
Scientific Research Applications
Insect Pheromone Research
- (Z)-2-Heptenoic acid derivatives have been identified as components in the volatiles from virgin females of certain beetle species, eliciting electrophysiological responses in males. This compound shows attractant activity and is suggested as a component of female sex pheromones in insect communication studies (Cork et al., 1991).
Radiopharmaceutical Research
- Derivatives of this compound have been utilized in the synthesis of high-affinity antagonists for thromboxane A2/prostaglandin H2 receptors. These compounds, through radioiodination, have potential applications in the development of new tools for the characterization of specific receptors (Mais et al., 1991).
Metal-Organic Frameworks (MOFs) for Detection Applications
- This compound and its derivatives are involved in the design and functionalization of MOFs, particularly in enhancing selectivity and sensitivity for detecting specific substances like trinitrophenol, indicating potential applications in environmental monitoring and hazardous substance detection (Xing et al., 2017).
Synthesis of Trisubstituted Olefins
- This compound derivatives are used in the stereospecific preparation of trisubstituted olefins, demonstrating its utility in organic synthesis and chemical manufacturing processes (Kobayashi et al., 1973).
Controlled-Release Insect Pheromone Formulations
- Zinc-layered hydroxide nanohybrids intercalated with hexenoic acid, a derivative of this compound, have been developed for controlled-release insect pheromone applications. These formulations demonstrate potential in environmentally safe pesticide materials for crop protection (Ahmad et al., 2015).
Fluorescent Chemosensors for Zinc Ion Detection
- Research has developed fluorescent chemosensors incorporating derivatives of this compound for selective and sensitive detection of zinc ions. These chemosensors are applicable in biological imaging and monitoring intracellular zinc concentrations (Saha et al., 2011).
Properties
CAS No. |
1577-31-7 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-hept-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5- |
InChI Key |
YURNCBVQZBJDAJ-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\C(=O)O |
SMILES |
CCCCC=CC(=O)O |
Canonical SMILES |
CCCCC=CC(=O)O |
1577-31-7 | |
Synonyms |
(Z)-2-Heptenoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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